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Compound of Interest

3-
Compound Name: (Butylaminocarbonyl)phenylboroni
¢ acid
Cat. No.: B1274008
\ v

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-
(Butylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and
materials science. Due to the limited availability of direct spectroscopic data for this specific
compound in public literature, this guide leverages data from closely related and structurally
similar phenylboronic acid derivatives to provide a robust comparative framework. This
approach allows for the prediction and interpretation of the spectroscopic features of 3-
(Butylaminocarbonyl)phenylboronic acid.

The following sections present a comparative analysis of Fourier-Transform Infrared (FT-IR)
spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (*H, 13C, and *'B), and Mass
Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also
provided, alongside a visual representation of the general experimental workflow.

Comparative Spectroscopic Data

The tables below summarize the key spectroscopic data for phenylboronic acid and its
derivatives, which serve as comparators to predict the spectral characteristics of 3-
(Butylaminocarbonyl)phenylboronic acid.
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Table 1: Comparative FT-IR Data (cm~1) of Phenylboronic Acid Derivatives

Functional Group

Phenylboronic
Acid[1][2]

4-
Formylphenylboro
nic Acid[3][4]

Expected Range
for 3-
(Butylaminocarbon
yl)phenylboronic
acid

O-H Stretch (B(OH)2)

~3280 (broad)

~3300-2500 (broad)

~3300-3100 (broad,

N-H overlap)

N-H Stretch (Amide) ~3300
C-H Stretch

_ ~3050 ~3070 ~3060
(Aromatic)
C-H Stretch (Aliphatic) ~2960, ~2870
C=0 Stretch (Amide) ~1640
C=C Stretch

] ~1600, ~1470 ~1605, ~1575 ~1600, ~1480
(Aromatic)
B-O Stretch ~1350 ~1360 ~1355
C-N Stretch (Amide) ~1240

Table 2: Comparative 'H NMR Data (8, ppm) of Phenylboronic Acid Derivatives in DMSO-ds
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Phenylboronic

3-

Expected Shifts for
3-

Proton acid[s] Aminophenylboron (Butylaminocarbon
i
ic acid[6] yl)phenylboronic
acid
_ 6.8 (d), 7.0 (1), 7.1 (s),
Aromatic H 7.33-7.99 (m) ~7.5-8.2 (m)
7.2 (d)
B(OH)2 ~8.0 (s, br) ~8.1 (s, br) ~8.2 (s, br)
N-H (Amide) ~8.5 (1)
o-CHz (Butyl) ~3.3(q)

Methylene CHz (Butyl)

~1.5 (m), ~1.3 (M)

Methyl CHs (Butyl)

~0.9 (1)

Table 3: Comparative 13C NMR Data (6, ppm) of Phenylboronic Acid Derivatives

Phenylboronic

4-

Expected Shifts for
3-

Carbon . Formylphenylboro (Butylaminocarbon
acid[7] . . .
nic acid yl)phenylboronic

acid

C-B ~135 ~135 ~134

Aromatic C-H ~127-134 ~129-138 ~125-135

Aromatic C-N ~138

C=0 (Amide) ~193 (Aldehyde) ~166

Butyl Carbons

~39 (0-CHz), ~31
(CH2), ~20 (CH2), ~14
(CH5)

Table 4: Comparative 1'B NMR Data (&, ppm) of Phenylboronic Acids
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Compound 2B Chemical Shift (6, ppm)[8][9][10]
Phenylboronic acid ~28-30
Substituted Phenylboronic acids ~27-33

Expected for 3-

~29
(Butylaminocarbonyl)phenylboronic acid
Table 5: Mass Spectrometry Data
Compound lonization Mode Expected [M-H]~ or [M+H]*
3-
(Butylaminocarbonyl)phenylbor  ESI- or ESI+ 220.1 0r 222.1
onic acid

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate
(DTGS) detector.

o Sample Preparation: The solid sample of 3-(Butylaminocarbonyl)phenylboronic acid is
finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin,
transparent pellet.

» Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm~1) with a
resolution of 4 cm~1. A background spectrum of the KBr pellet is collected and automatically
subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the various functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400
MHz or higher.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of a
suitable deuterated solvent, typically DMSO-ds, in a 5 mm NMR tube.

H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a
90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are
referenced to the residual solvent peak (DMSO-ds at 2.50 ppm).

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired with a 30° pulse
angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (typically >1024). Chemical shifts are referenced to the solvent peak
(DMSO-de at 39.52 ppm).

1B NMR Acquisition: A one-dimensional 1B NMR spectrum is acquired with a 90° pulse
angle and a relaxation delay of 1 second. Chemical shifts are referenced externally to a
BFs-OEtz standard (0.0 ppm).

Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the
'H NMR spectrum are used to assign the protons to the molecular structure. The chemical
shifts in the 13C and 1B NMR spectra provide information about the carbon and boron
environments, respectively.

. Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 pug/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. Mass spectra are acquired in both positive
and negative ion modes over a mass range of m/z 50-500.
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» Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of
the molecular ion, which is then used to confirm the elemental composition of the compound.
Fragmentation patterns can provide further structural information.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
(Butylaminocarbonyl)phenylboronic acid.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation
} . . . NMR Spectroscopy Structural Elucidation and
3-(Butylaminocarbonyl)phenylboronic acid > (tH, :C, 1B) L. Comparative Analysis

- FT-IR Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
3-(Butylaminocarbonyl)phenylboronic acid based on a comparative analysis of related
compounds. The detailed experimental protocols and workflow diagram serve as a practical
resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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